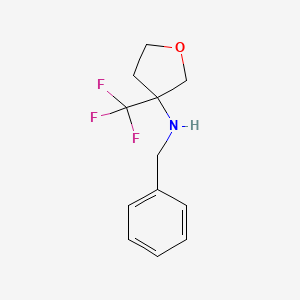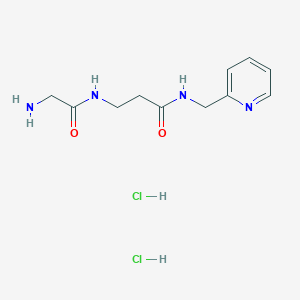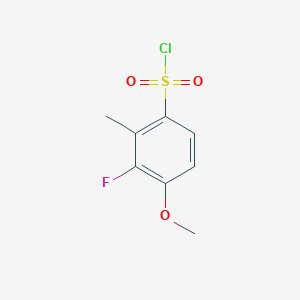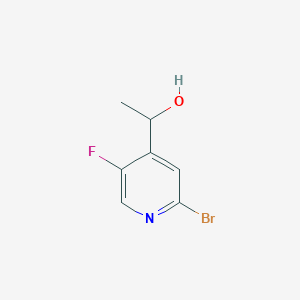
8-(Trifluoromethoxy)quinoline-4-carboxylic acid
Vue d'ensemble
Description
8-(Trifluoromethoxy)quinoline-4-carboxylic acid, also known as 8-TFMQ, is a fluorinated quinoline carboxylic acid with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. 8-TFMQ is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, as well as for the preparation of various fluorinated compounds. 8-TFMQ is also used as a reagent for the synthesis of various fluorinated compounds and for the preparation of fluorinated polymers.
Applications De Recherche Scientifique
Nanocomposite Synthesis and Chemosensing
A quinoline derivative similar to 8-(Trifluoromethoxy)quinoline-4-carboxylic acid, namely 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid, has been synthesized and combined with carbon dots to create a nanocomposite. This nanocomposite acts as a fluorescent chemosensor for detecting Cu2+ ions in tap water. Its high sensitivity, selectivity, and stability across different temperatures and pH values make it a promising candidate for copper ion sensing in environmental applications (Li et al., 2016).
Metal Ion Extraction
Quinoline-2-carboxylic acids with varying substituents, including those in the 8-position of the quinoline ring, have been utilized for metal ion extraction. The structural position and nature of substituents significantly influence metal ion selectivity, proving crucial in the extraction of metals like cadmium from acidic solutions (Moberg et al., 1990).
Structural Characterization in Metal Complexes
A compound structurally related to 8-(Trifluoromethoxy)quinoline-4-carboxylic acid, 4,8-Dihydroxyquinoline-2-carboxylic acid, has been shown to act as a tridentate ligand in metal complexation. This indicates the potential of similar quinoline derivatives in forming complex metal structures, which could have implications in various chemical and pharmaceutical applications (Moriuchi et al., 2007).
Synthesis and Antimicrobial Properties
Quinoline derivatives, including those with trifluoromethyl groups, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds, through their unique structural properties, exhibit significant antibacterial and antifungal activities, indicating their utility in developing new antimicrobial therapies (Holla et al., 2006).
Synthesis Strategies for Trifluoromethyl-Substituted Derivatives
Strategies for preparing various pyridine- and quinolinecarboxylic acids substituted with trifluoromethyl groups have been outlined. These methods include the introduction of trifluoromethyl groups and carboxy functions, allowing for diverse synthetic applications in chemistry and pharmaceuticals (Cottet et al., 2003).
Anticonvulsant Activity Evaluation
Studies on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives, including those with trifluoromethyl groups, have shown significant anticonvulsant activities. These compounds, through their specific chemical structures, offer potential for the development of novel anticonvulsant drugs (Wang et al., 2013).
Propriétés
IUPAC Name |
8-(trifluoromethoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQDGAQTAFVDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



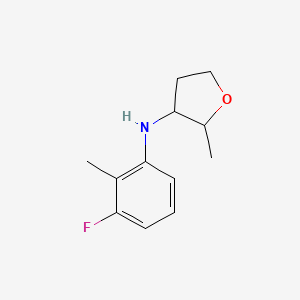
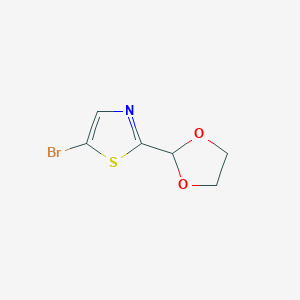
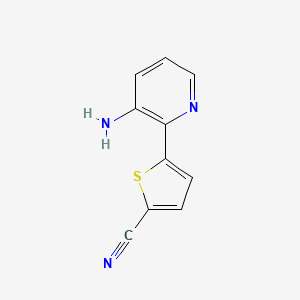
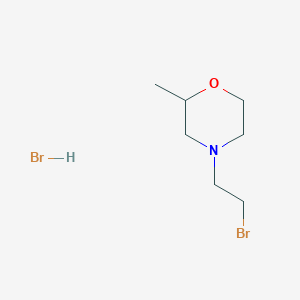
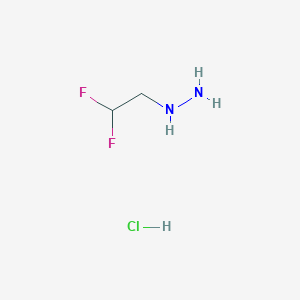
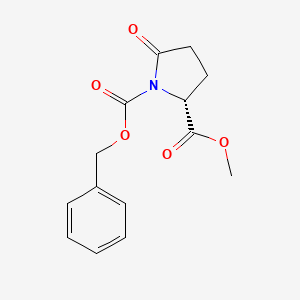

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
